CID 156592246
Description
C.I. Acid Red 114 is a synthetic, water-soluble anionic dye belonging to the double azo class of colorants. worlddyevariety.com Identified by the CAS Number 6459-94-5, this bright red powder has been a subject of interest in various scientific and industrial fields due to its dyeing properties and its chemical structure, which is derived from the benzidine congener 3,3'-dimethylbenzidine. worlddyevariety.comnih.gov Its academic relevance stems from its use as a model compound in studies related to textile dyeing, environmental science, and toxicology. smolecule.comcymitquimica.com The compound's environmental presence and potential for metabolic breakdown into carcinogenic aromatic amines have prompted extensive research into its fate, degradation, and biological interactions. nih.govwho.int
Structure
2D Structure
Properties
Key on ui mechanism of action |
3,3'-Dimethoxybenzidine is structurally similar to benzidine, a known human carcinogen, and 3,3'- dimethylbenzidine, which is reasonably anticipated to be a human carcinogen. Like benzidine and 3,3'-dimethylbenzidine, 3,3'-dimethoxybenzidine is used to synthesize many dyes, by linking of various chromophores to the base chemical by azo linkages. The azo bonds of 3,3'-dimethoxybenzidine-based dyes are chemically similar regardless of the chromophore used, and they are easily broken by chemicals or enzymes via reduction to form free 3,3'- dimethoxybenzidine and free chromophore. A number of bacteria catalyze this process, including Escherichia coli, found in the human gastrointestinal tract. This reductive process also has been found in rats and dogs ... Quantitative evidence /showed/ that the two 3,3'-dimethoxybenzidine-based dyes studied both were nearly completely metabolized to free 3,3'-dimethoxybenzidine. Bacteria in the animals' gastrointestinal tract are thought to be the primary agents of this metabolism. 3,3'-Dimethoxybenzidine-based dyes are mutagenic in bacteria when tested with metabolic activation and an azo-reductive preincubation protocol. It is assumed that the reductive breakdown process forms 3,3'-dimethoxybenzidine, which is known to cause mutations in bacteria |
|---|---|
CAS No. |
6459-94-5 |
Molecular Formula |
C37H30N4NaO10S3 |
Molecular Weight |
809.8 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H30N4O10S3.Na/c1-22-4-13-30(14-5-22)54(49,50)51-29-11-9-28(10-12-29)38-39-32-15-6-25(18-23(32)2)26-7-16-33(24(3)19-26)40-41-37-34(42)17-8-27-20-31(52(43,44)45)21-35(36(27)37)53(46,47)48;/h4-21,42H,1-3H3,(H,43,44,45)(H,46,47,48); |
InChI Key |
RWNQJCCKNGGRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)S(=O)(=O)O)S(=O)(=O)O)O)C)C.[Na] |
Color/Form |
Red powder Dark maroon powder /Dye content 45%/ |
melting_point |
200-300 °C (decomposes) |
Other CAS No. |
6459-94-5 |
physical_description |
C.i. acid red 114 is a dark red powder. (NTP, 1992) Deep maroon solid; [HSDB] |
Pictograms |
Health Hazard |
Related CAS |
25317-45-7 (Parent) |
solubility |
less than 0.1 mg/mL at 72.5 °F (NTP, 1992) Soluble in water and very slightly soluble in ethanol. 1% in water /Dye content 45%/ |
Synonyms |
8-((3,3'-dimethyl-4'-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-7-hydroxy-1,3-naphthalenedisulfonic acid disodium salt Acid Leather Red BG Acid Red 114 C.I. Acid Red 114 C.I. Acid Red 114, disodium salt CI Acid Red 114 Erionyl Red RS |
Origin of Product |
United States |
Advanced Analytical Methodologies for C.i. Acid Red 114 Characterization
Spectroscopic Techniques for C.I. Acid Red 114 Analysis
Spectroscopy offers powerful tools for investigating the molecular properties of C.I. Acid Red 114. By examining the interaction of the dye with electromagnetic radiation, researchers can gain insights into its concentration, chemical structure, and the changes it undergoes during various processes. nih.goviarc.fr
UV-Visible Spectroscopy in Degradation Monitoring
UV-Visible spectroscopy is a primary method for tracking the degradation of C.I. Acid Red 114 in aqueous solutions. The dye exhibits a characteristic maximum absorbance (λmax) in the visible region, which is directly proportional to its concentration. proquest.comijcce.ac.ir During degradation processes, such as photocatalysis or bioremediation, the breakdown of the dye's chromophoric structure, particularly the azo bonds (-N=N-), leads to a decrease in the intensity of this absorption peak. researchgate.netresearchgate.net This change allows for the real-time monitoring of the decolorization efficiency and the kinetics of the degradation reaction. eeer.orgresearchgate.net
For instance, in photocatalytic degradation studies, the removal rate of Acid Red 114 has been monitored by observing the decrease in its characteristic absorbance peak. researchgate.netcapes.gov.br Similarly, the phytodegradation of the dye has been confirmed by monitoring the disappearance of its signature peak in the UV-Vis spectrum. researchgate.net The maximum absorption wavelength for C.I. Acid Red 114 is consistently reported at or around 522 nm. proquest.comijcce.ac.ir
Table 1: UV-Visible Spectroscopy Data for C.I. Acid Red 114
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 522 nm | proquest.comijcce.ac.ir |
| Secondary Absorption Peak | 365 nm | nih.gov |
Infrared and Raman Spectroscopy for Structural Changes
Infrared (IR) and Raman spectroscopy are invaluable for identifying structural modifications in the C.I. Acid Red 114 molecule before and after degradation. researchgate.netmersin.edu.tr These techniques probe the vibrational modes of the molecule's functional groups. soton.ac.uk
Fourier Transform Infrared (FTIR) spectroscopy has been effectively used to confirm the degradation of Acid Red 114 by showing the disappearance of characteristic peaks associated with the azo bonds and the emergence of new bands corresponding to the degradation products. researchgate.netcore.ac.uk For example, the absence of the azo group peak in the FTIR spectrum of a treated sample is a clear indicator of successful degradation. researchgate.netcore.ac.uk Key functional groups present in the parent dye, such as sulfonic groups and azo groups, can be identified by their characteristic absorption bands. researchgate.net
Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. soton.ac.uk While specific detailed Raman spectral data for C.I. Acid Red 114 degradation is less commonly reported in the provided search results, it is a powerful technique for observing changes in molecular structure, particularly for symmetric vibrations that may be weak in the IR spectrum. acs.orgwvu.edu
Table 2: Key Functional Groups of C.I. Acid Red 114 and their Spectroscopic Signatures
| Functional Group | Spectroscopic Technique | Observation | Reference |
| Azo Group (-N=N-) | FTIR | Disappearance of peak after degradation | researchgate.netcore.ac.uk |
| Sulfonic Group (S=O) | FTIR | Presence in parent dye spectrum | researchgate.net |
| Aromatic Rings | FTIR, Raman | Characteristic vibrational modes | researchgate.netcore.ac.uk |
Nuclear Magnetic Resonance Spectroscopy in Reaction Pathway Analysis
In the context of C.I. Acid Red 114, NMR analysis plays a crucial role in confirming the structure of degradation products and, consequently, in proposing a plausible reaction pathway. researchgate.net For instance, NMR has been used to analyze the formation of various aromatic structures generated from the fragmentation of azo dyes during degradation processes. researchgate.net While detailed NMR spectral assignments for Acid Red 114 degradation products are complex and study-specific, the technique is essential for the definitive identification of intermediates, which is a critical step in understanding the complete degradation mechanism. embrapa.brcsic.es
Chromatographic Separation and Detection of C.I. Acid Red 114
Chromatographic techniques are indispensable for separating the complex mixtures that often result from the degradation of C.I. Acid Red 114 in environmental samples. These methods, particularly when coupled with sensitive detectors, allow for the quantification of the parent dye and the identification of its various byproducts. mdpi.com
High-Performance Liquid Chromatography (HPLC) in Environmental Samples
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of C.I. Acid Red 114 and its degradation products in various matrices, including water and textile effluents. eeer.orgmersin.edu.trresearchgate.net HPLC offers high resolution and sensitivity, making it ideal for analyzing complex environmental samples. mdpi.comcu.edu.eg
The phytodegradation of Acid Red 114 has been confirmed using HPLC, which can separate the parent dye from its metabolites. researchgate.net Standardized methods often employ HPLC for the determination of aromatic amines that can be formed from the reductive cleavage of azo dyes. researchgate.net The method's robustness is demonstrated by its use in uniformity testing and long-term stability tracking of C.I. Acid Red reference materials. weiyel.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the identification of volatile and semi-volatile organic compounds formed as intermediates during the degradation of C.I. Acid Red 114. eeer.orgmersin.edu.tr In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. acs.orgmdpi.com
GC-MS analysis has been instrumental in identifying the specific metabolites produced during the biodegradation and photocatalytic degradation of Acid Red 114. researchgate.neteeer.org For example, in one study, GC-MS was used to identify degradation products such as 4-aminobenzene sulfonic acid, 2-methylaniline, and 4-aminophenyl 4-ethyl benzene (B151609) sulfonate, which allowed for the proposal of a detailed biodegradation pathway. researchgate.net The identification of such intermediates is crucial for assessing the detoxification of the dye, as the degradation products can sometimes be more toxic than the parent compound. edpsciences.orgdoi.org
Table 3: Identified Degradation Intermediates of C.I. Acid Red 114 by GC-MS
| Degradation Intermediate | Analytical Method | Reference |
| 4-aminobenzene sulfonic acid | GC-MS | researchgate.net |
| 2-methylaniline | GC-MS | researchgate.net |
| 4-aminophenyl 4-ethyl benzene sulfonate | GC-MS | researchgate.net |
| Aniline (B41778) derivatives | GC-MS | eeer.org |
| Sulphur based aromatic compounds | GC-MS | eeer.org |
| 8-aminonaphthalene-1,3-diol | GC-MS | mersin.edu.tr |
| Aniline | GC-MS | mersin.edu.tr |
| Nitrobenzene | GC-MS | mersin.edu.tr |
Electrochemical Methods for C.I. Acid Red 114 Quantification
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive compounds like azo dyes. biointerfaceresearch.com The fundamental principle behind the electrochemical detection of C.I. Acid Red 114 lies in the reduction of its azo groups (-N=N-). peacta.orgmdpi.com This reaction produces a measurable electrical signal (e.g., current) that is proportional to the concentration of the dye in the sample. peacta.org
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed. CV is used to study the redox behavior of the dye, revealing information about the reduction mechanism, which is often an irreversible process for azo compounds. peacta.orgnajah.edu DPV, a more sensitive technique, is typically used for quantitative analysis, offering lower detection limits. najah.edu
To enhance the sensitivity and selectivity of these measurements, chemically modified electrodes (CMEs) are frequently used. biointerfaceresearch.com These electrodes have surfaces tailored with specific materials—such as nanoparticles, polymers, or other nanomaterials—that can improve the electrocatalytic activity towards the dye or facilitate its preconcentration on the electrode surface, thereby amplifying the analytical signal. mdpi.comtandfonline.com For example, zinc oxide nanoparticle modified carbon paste electrodes and graphene-based composites have demonstrated excellent performance in detecting various azo dyes. tandfonline.comresearchgate.net
While extensive research has been published on the electrochemical quantification of numerous azo dyes, specific studies detailing the voltammetric determination of C.I. Acid Red 114 are not widely available in the reviewed literature. However, the established methods for structurally similar acid and azo dyes provide a strong foundation for its analysis. The performance of these methods, illustrated in the table below, highlights the potential of electrochemical sensors for the reliable quantification of C.I. Acid Red 114.
Table 1: Examples of Electrochemical Quantification of Azo Dyes
| Analyte | Electrochemical Method | Electrode | Linear Range | Limit of Detection (LOD) | Source |
|---|---|---|---|---|---|
| Calmagite | Cyclic Voltammetry (CV) | Zinc Oxide Modified Carbon Paste Electrode (ZnO/MCPE) | 0.1–0.6 x 10⁻⁴ M | 0.38 x 10⁻⁸ M | tandfonline.com |
| Acid Orange 7, 10, 12 | Differential Pulse-Adsorptive Cathodic Stripping Voltammetry (DP-AdCSV) | Hanging Mercury Drop Electrode (HMDE) | 5.0x10⁻⁸–1.0x10⁻⁷ M | 2.0 x 10⁻¹⁰ M | najah.edu |
| Acid Red 1 | Linear Sweep Voltammetry (LSV) | Not Specified | 5.0x10⁻⁷–2.0x10⁻³ mol/L | 2.0 x 10⁻⁷ mol/L | researchgate.net |
| Food Yellow 3 (Sunset Yellow FCF) | Differential Pulse Voltammetry (DPV) | Activated Glassy Carbon Electrode (AGCE) | 0.005–1.0 µM | 0.00167 µM | mdpi.com |
Advanced Hyphenated Techniques in C.I. Acid Red 114 Research
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples. jcdronline.org For C.I. Acid Red 114, the combination of liquid chromatography (LC) with mass spectrometry (MS) is the benchmark analytical approach, offering unparalleled sensitivity and specificity. mdpi.comunime.it
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are routinely used for two primary purposes in research concerning C.I. Acid Red 114. Firstly, these methods can identify and quantify the intact dye molecule in various environmental matrices, such as industrial wastewater. Secondly, and critically, they are used to detect the harmful aromatic amines that can be formed from the reductive cleavage (breakdown) of the dye's azo bonds. researchgate.net Since C.I. Acid Red 114 is derived from 3,3'-dimethylbenzidine, a known carcinogen, monitoring for this specific cleavage product is of high importance. nih.gov
In a typical LC-MS/MS analysis, the sample is first injected into the LC system, where the parent dye and its potential breakdown products are separated based on their chemical properties as they pass through a chromatographic column. researchgate.net The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification. mdpi.commdpi.com This approach is highly effective for analyzing trace amounts of dye extracted from materials like textile fibers or detecting contaminants in effluents. researchgate.netojp.gov
Research has demonstrated the successful application of LC-MS/MS for the confirmatory analysis of aromatic amines in textiles dyed with C.I. Acid Red 114, achieving low detection limits and high recovery rates. researchgate.net
Table 2: Research Findings on C.I. Acid Red 114 Using Hyphenated Techniques
| Analyte | Technique | Matrix | Key Finding | Source |
|---|---|---|---|---|
| Aromatic Amines (from Acid Red 114) | LC-MS/MS | Textiles | Method confirmed the presence of aromatic amines after reductive cleavage. Recoveries were 93-123%. | researchgate.net |
| C.I. Acid Red 114 | LC-MS/MS | Wastewater | Detection limit of 500 µg/L. | benettongroup.com |
| o-tolidine and 3,3'-dimethoxybenzidine (B85612) (from azo dyes including Acid Red 114) | LC-MS/MS with APCI | Textiles | A confirmatory method was developed for 18 aromatic amines. | researchgate.net |
| C.I. Acid Red 114 | LC/MS | General | Listed as a quantifiable dye using the described method. | europa.eu |
Environmental Transformation and Degradation Pathways of C.i. Acid Red 114
Photolytic Degradation of C.I. Acid Red 114
Photolytic degradation involves the breakdown of chemical compounds using light energy. For C.I. Acid Red 114, this can occur through direct absorption of light or via photosensitized processes, often involving semiconductor photocatalysts.
Direct Photolysis Mechanisms and Kinetics
Direct photolysis of C.I. Acid Red 114 can occur when the dye molecule absorbs photons of sufficient energy, typically in the UV-visible spectrum. C.I. Acid Red 114 absorbs light at wavelengths of 365 nm and 514 nm, making it susceptible to direct photodegradation by sunlight nih.gov. However, direct photolysis is generally a slower process compared to photocatalytic methods for many azo dyes. Studies comparing photocatalytic degradation with direct photolysis for similar azo dyes suggest that direct photolysis rates are significantly lower, with rate constants around 0.001 min⁻¹ compared to photocatalytic rates of 0.010 min⁻¹ researchgate.net. While direct photolysis can lead to the formation of colorless and unstable transition forms, complete mineralization is often not achieved without the assistance of catalysts or stronger oxidants, especially in the presence of dissolved oxygen mdpi.com. The specific mechanisms and detailed kinetic data for the direct photolysis of C.I. Acid Red 114 are less extensively documented in the available literature compared to its photocatalytic degradation.
Photosensitized Degradation Processes
Photosensitized degradation, particularly photocatalysis using semiconductor materials like titanium dioxide (TiO₂), is a more widely studied and effective method for breaking down C.I. Acid Red 114. In this process, TiO₂ absorbs light energy, generating electron-hole pairs. These charge carriers then react with adsorbed molecules and water or oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are potent oxidizing agents capable of degrading the dye researchgate.netmdpi.comresearchgate.net.
The photocatalytic degradation of C.I. Acid Red 114 using TiO₂ has been investigated, often showing a pseudo-first-order kinetic model researchgate.netjofamericanscience.orgmdpi.com. For instance, photocatalytic degradation of C.I. Acid Red 114 using TiO₂ supported on clinoptilolite demonstrated a first-order reaction with a rate constant (k) of 0.0127 min⁻¹ researchgate.net. The mechanism involves the generation of reactive oxygen species (ROS) such as •OH and •O₂⁻, which attack the dye molecules, leading to the cleavage of azo bonds (–N=N–) and subsequent mineralization researchgate.netmdpi.comresearchgate.netmdpi.com. Studies comparing monoazo and diazo dyes suggest that diazo dyes like C.I. Acid Red 114, with multiple azo bonds, may degrade slower than monoazo dyes, potentially due to structural complexity researchgate.netjofamericanscience.org.
Influence of Environmental Factors on Photodegradation
Several environmental factors significantly influence the efficiency of C.I. Acid Red 114 photodegradation:
pH: The pH of the solution is a critical parameter. Optimal degradation rates for C.I. Acid Red 114 have been reported at acidic pH values, with pH 2.5 showing higher removal rates than neutral or alkaline conditions researchgate.netcapes.gov.brhanyang.ac.kr. Other studies indicate an optimal pH around 3.0 jofamericanscience.org or 3.6 eeer.org for similar azo dyes. Deviations towards alkaline conditions generally decrease degradation efficiency jofamericanscience.org.
Catalyst Concentration: The amount of photocatalyst, such as TiO₂, directly impacts the degradation rate. An optimal concentration is typically observed, beyond which the efficiency may plateau or decrease due to light scattering or increased turbidity researchgate.netresearchgate.netresearchgate.neteeer.org. For example, studies suggest that 10 wt% TiO₂ on a support material can be optimal researchgate.net, and removal rates generally increase with TiO₂ loading up to certain concentrations researchgate.netcapes.gov.brhanyang.ac.kr.
Initial Dye Concentration: Higher initial dye concentrations can initially enhance degradation as more dye molecules are available for reaction. However, at very high concentrations, the efficiency can decrease due to increased light screening by the dye itself, reduced adsorption onto the catalyst surface, or saturation of active sites mdpi.comjofamericanscience.org.
Hydrogen Peroxide (H₂O₂) Concentration: As an oxidant and electron scavenger, H₂O₂ plays a crucial role in enhancing photocatalytic degradation by increasing the generation of hydroxyl radicals. Degradation rates are sensitive to H₂O₂ concentration, with an optimal dose required for maximum efficiency jofamericanscience.org.
Dissolved Oxygen: Dissolved oxygen is essential for photocatalytic degradation as it acts as an electron scavenger, reacting with photogenerated electrons to form superoxide radicals, thereby preventing electron-hole recombination and promoting radical generation researchgate.netacs.org. Degradation is significantly inhibited in the absence of oxygen acs.org.
Table 3.1: Influence of Key Parameters on C.I. Acid Red 114 Photocatalytic Degradation
| Parameter | Optimal/Effective Range / Observation | Source(s) |
| pH | Optimal around 2.5-3.6; decreases in alkaline media | jofamericanscience.orgresearchgate.netcapes.gov.brhanyang.ac.kreeer.org |
| TiO₂ Concentration | Optimal amount varies; generally increases efficiency up to a point | researchgate.netresearchgate.netcapes.gov.brhanyang.ac.kr |
| Initial Dye Conc. | Efficiency decreases at very high concentrations | mdpi.comjofamericanscience.org |
| H₂O₂ Concentration | Optimal concentration enhances degradation rate | jofamericanscience.org |
| Dissolved Oxygen | Essential for degradation; acts as electron scavenger | researchgate.netacs.org |
| Rate Constant (k) | ~0.0127 min⁻¹ (first-order for TiO₂/clinoptilolite) | researchgate.net |
Oxidative Degradation of C.I. Acid Red 114 via Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic pollutants. For C.I. Acid Red 114, Fenton/Photo-Fenton and ozonation are prominent AOPs.
Fenton and Photo-Fenton Oxidation Systems
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous (Fe²⁺) or ferric (Fe³⁺) ions to generate hydroxyl radicals (•OH), which then oxidize organic compounds. The photo-Fenton process enhances this by using UV or visible light to accelerate the generation of •OH radicals and regenerate active iron species hanyang.ac.krcapes.gov.br.
Studies have demonstrated the effectiveness of Fenton and photo-Fenton processes for C.I. Acid Red 114 degradation researchgate.netcapes.gov.brhanyang.ac.krcapes.gov.br. The degradation rate is significantly influenced by the concentrations of the catalyst (iron ions), oxidant (H₂O₂), and the presence of light.
Iron Concentration: Increasing Fe³⁺ concentration generally increases the removal rate of C.I. Acid Red 114. For example, removal rates of 0.183, 0.210, and 0.233 mg/l/min were observed with Fe³⁺ concentrations of 50, 100, and 130 mg/l, respectively researchgate.netcapes.gov.brhanyang.ac.kr.
Hydrogen Peroxide Concentration: The removal rate also increases with H₂O₂ concentration, up to an optimal level. Rates increased from 0.173 to 0.260 mg/l/min as H₂O₂ concentration rose from 10 to 150 mg/l researchgate.netcapes.gov.brhanyang.ac.kr.
TiO₂ (as co-catalyst): In photo-Fenton systems utilizing TiO₂, the presence of TiO₂ can further enhance degradation. Removal rates increased from 0.200 to 0.293 mg/l/min as TiO₂ concentration varied from 40 to 1000 mg/l researchgate.netcapes.gov.brhanyang.ac.kr.
pH: Similar to photocatalysis, acidic conditions (e.g., pH 2.5) are optimal for Fenton and photo-Fenton processes, as higher pH can lead to the precipitation of iron hydroxides, reducing catalyst activity researchgate.netcapes.gov.brhanyang.ac.krcapes.gov.br.
Table 3.2: Influence of Reagent Concentrations on C.I. Acid Red 114 Removal Rate in Photo-Fenton Process
| Fe³⁺ (mg/l) | H₂O₂ (mg/l) | TiO₂ (mg/l) | Removal Rate (mg/l/min) | Source(s) |
| 50 | 100 | 100 | 0.210 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 100 | 0.233 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 130 | 100 | 100 | 0.233 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 10 | 100 | 0.173 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 50 | 100 | 0.200 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 100 | 0.210 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 150 | 100 | 0.260 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 40 | 0.200 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 100 | 0.210 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 500 | 0.273 | researchgate.netcapes.gov.brhanyang.ac.kr |
| 100 | 100 | 1000 | 0.293 | researchgate.netcapes.gov.brhanyang.ac.kr |
The relationships between removal rate (Rremoval) and concentrations (C) were expressed by second-order equations:
Rremoval = 3×10⁻⁶ ×(C<0xE2><0x82><0x93>₃⁺)² + 5×10⁻⁵ ×(C<0xE2><0x82><0x93>₃⁺) + 0.1729
Rremoval = 2×10⁻⁶ ×(C<0xE2><0x82><0x99>₂<0xE2><0x82><0x82>)² + 2×10⁻³ ×(C<0xE2><0x82><0x99>₂<0xE2><0x82><0x82>) + 0.1759
Rremoval = −1×10⁻⁷ ×(C<0xE1><0xB5><0xA7>ᵢ<0xE1><0xB5><0x92>₂)² + 2×10⁻⁴ ×(C<0xE1><0xB5><0xA7>ᵢ<0xE1><0xB5><0x92>₂) + 0.1867
Ozonation and Catalytic Ozonation Mechanisms
Ozonation is another effective AOP for degrading C.I. Acid Red 114. Ozone (O₃) can directly react with the dye molecule or decompose to form hydroxyl radicals (•OH), particularly under alkaline conditions or in the presence of catalysts, leading to oxidation and decolorization dntb.gov.ua.
The ozonation process for C.I. Acid Red 114 wastewater has shown significant removal of color, dye content, and Chemical Oxygen Demand (COD) dntb.gov.ua. The efficiency of ozonation is influenced by parameters such as ozone gas flow rate, pH, temperature, and initial dye concentration dntb.gov.ua. While specific kinetic data for C.I. Acid Red 114 ozonation were not detailed in the provided snippets, the process is recognized for its ability to break down complex organic structures. Ozonation is noted for its energy consumption and lack of sludge production, distinguishing it from other treatment methods like electrocoagulation dntb.gov.ua. Catalytic ozonation, which employs catalysts to enhance ozone decomposition into •OH radicals, could further improve degradation efficiency, though specific studies on catalytic ozonation of C.I. Acid Red 114 were not detailed in the provided results.
Compound List
C.I. Acid Red 114 (AR114)
Titanium dioxide (TiO₂)
Hydrogen peroxide (H₂O₂)
Ferric ion (Fe³⁺)
Hydroxyl radical (•OH)
Superoxide radical (•O₂⁻)
3,3′-dimethylbenzidine
4-methylbenzenesulfonic acid (4′-aminophenyl) ester
G acid (2-naphthol-6,8-disulfonic acid)
Phenol
Para-tolylsulfonyl chloride
Acid Orange 10 (AO10)
Acid Red 14 (AR14)
Acid Orange 7 (AO7)
Methyl Orange (MO)
C.I. Reactive Yellow 84 (RY84)
C.I. Reactive Red 120 (RR120)
C.I. Reactive Blue 19
C.I. Basic Red 46
Phthalic acid
Electrochemical Oxidation Studies
Electrochemical oxidation (EC) is a promising advanced oxidation process (AOP) for the degradation of recalcitrant organic pollutants like C.I. Acid Red 114. This method utilizes electrodes to generate oxidizing species in situ, which then break down the dye molecules. Studies have shown that EC can achieve high removal efficiencies for C.I. Acid Red 114. For instance, using an iron anode, optimal conditions for synthetic wastewater containing C.I. Acid Red 114 (2000 mg/L) and 0.2% NaCl electrolyte were found to be pH 7 and 8 Volts, resulting in a 99.68% removal efficiency after 20 minutes koreascience.kr. In a combined ozonation and electrocoagulation system, a hydraulic retention time (HRT) of 0.85 minutes in the EC reactor, alongside 2 minutes in the ozonation reactor, achieved color, dye, and CODcr removal efficiencies of 93%, 94.25%, and 80.6%, respectively neptjournal.com. The effectiveness of EC is influenced by parameters such as initial pH, current density, and electrode distance researchgate.net.
Sonochemical Degradation Principles
Sonochemical degradation utilizes high-frequency sound waves to induce cavitation in a liquid medium. The implosion of these cavitation bubbles generates localized high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals (•OH), which can effectively degrade organic pollutants. Research has investigated the sonochemical decolourisation of C.I. Acid Red 114, often in combination with other catalysts. Studies indicate that the decolourisation of C.I. Acid Red 114 is faster than other dyes like Reactive Blue 21. Almost complete decolourisation was achieved within 5 minutes in the presence of ultrasound, TiO₂, and Ce⁴⁺ scientific.net. The decolourisation reaction followed second-order kinetics, and the rate increased with increasing TiO₂ amount while decreasing with increasing initial dye concentration scientific.net.
Heterogeneous Photocatalysis with Semiconductor Materials
Heterogeneous photocatalysis employs semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to catalyze the degradation of pollutants under light irradiation. This process generates electron-hole pairs, which then produce highly reactive species that mineralize the organic compounds.
Catalyst Synthesis and Characterization for C.I. Acid Red 114 Degradation
Various semiconductor materials have been synthesized and characterized for their efficacy in degrading C.I. Acid Red 114. TiO₂ supported on clinoptilolite (CP) has been prepared using a solid-state dispersion (SSD) method, showing activity as a photocatalyst, with optimal photodegradation observed at 10 wt.% TiO₂ and 90 wt.% clinoptilolite researchgate.net. ZnO supported on Bentonite (B74815) has also been utilized as a nano-photocatalyst, synthesized via co-precipitation methods and characterized by SEM, XRD, and FT-IR iau.iriau.ir. These studies found that UV/ZnO/Bentonite processes achieved 92.5% removal of AR 114 after 2 hours of treatment iau.iriau.ir. Furthermore, ZnO-Cu₂O composites, synthesized via a coprecipitation method, have demonstrated photocatalytic activity for C.I. Acid Red 114 degradation under visible light researchgate.net.
Reaction Kinetics and Mechanistic Insights of Photocatalysis
The photocatalytic degradation of C.I. Acid Red 114 typically follows pseudo-first-order kinetics researchgate.netjofamericanscience.org. For example, the photocatalytic degradation of C.I. Acid Red 114 on TiO₂/clinoptilolite (SSD) exhibited a first-order reaction with a rate constant (K) of 0.0127 min⁻¹ researchgate.net. The general mechanism involves the excitation of electrons in the semiconductor's conduction band upon light absorption, creating electron-hole pairs. These charge carriers migrate to the surface and react with adsorbed molecules and dissolved oxygen to form reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which are responsible for the oxidative degradation of the dye mdpi.comnih.gov. A proposed reaction pathway for C.I. Acid Red 114 photodegradation involves asymmetric cleavage by hydroxyl radicals, leading to aromatic compounds, aniline (B41778) derivatives, sulfur-based aromatic compounds, and eventually carboxylic and aliphatic acids, which are further oxidized to CO₂ and water eeer.org.
Influence of Operational Parameters on Photocatalytic Efficiency
Several operational parameters significantly influence the efficiency of C.I. Acid Red 114 photocatalytic degradation. These include initial pH, photocatalyst concentration (loading), initial dye concentration, light intensity, and reaction time iau.irjofamericanscience.orgmdpi.com.
pH: The effect of pH on photocatalytic degradation varies depending on the catalyst and dye. For instance, studies on similar azo dyes suggest that acidic pH values often favor degradation jofamericanscience.orgmdpi.com.
Photocatalyst Concentration: An increase in photocatalyst concentration generally enhances degradation efficiency up to an optimal point, after which it may decrease due to light scattering or aggregation researchgate.netiau.ir. For example, the degradation rate increased with increasing TiO₂ amount scientific.net.
Initial Dye Concentration: Higher initial dye concentrations typically lead to reduced degradation rates. This can be attributed to factors like increased light absorption by the dye itself, hindering light penetration to the catalyst surface, and saturation of active sites on the catalyst scientific.netiau.irmdpi.comqut.edu.au.
Light Intensity: Increased light intensity generally leads to higher degradation rates by increasing the generation of electron-hole pairs and reactive species mdpi.com.
Reaction Time: Degradation efficiency increases with reaction time, as more time is allowed for the photocatalytic reactions to occur researchgate.netiau.ireeer.org.
Table 1: Summary of Operational Parameters and Efficiencies in C.I. Acid Red 114 Photocatalysis
| Study/Catalyst | Optimal pH | Optimal Catalyst Dose | Optimal Dye Conc. | Optimal Time | Max Degradation (%) | Kinetic Model | Reference |
| TiO₂/Clinoptilolite (SSD) | Not specified | Not specified | Not specified | Not specified | Not specified | First order (K=0.0127 min⁻¹) | researchgate.net |
| UV/ZnO/Bentonite | 9 | 1 g/l | 30 mg/l | 2 h | 92.5% | Not specified | iau.iriau.ir |
| UV/TiO₂ | Not specified | Not specified | Not specified | 150 min | 100% | First order | eeer.orgtandfonline.com |
| TiO₂ + H₂O₂ (Photo-Fenton) | 6 | 25 mg/l | 30 ppm | Not specified | Not specified | First order (k=0.0678 min⁻¹) | researchgate.net |
| US + TiO₂ + Ce⁴⁺ | Not specified | Not specified | Not specified | 5 min | ~100% | Second order | scientific.net |
Bioremediation and Biodegradation of C.I. Acid Red 114
Bioremediation and biodegradation offer environmentally friendly approaches for textile dye wastewater treatment. Microorganisms, particularly fungi and bacteria, possess enzymes capable of breaking down complex dye molecules.
Anaerobic biodegradation of C.I. Acid Red 114 has been shown to yield amine metabolites such as 3,3′-dimethylbenzidine and 4-methylbenzenesulfonic acid (4′-aminophenyl) ester nih.goviarc.frnih.gov. Studies using anaerobic sludge inoculum demonstrated complete primary degradation within seven days at 35 °C nih.goviarc.fr. Certain fungal strains, like Trametes versicolor KCTC 16781, have shown high decolorization activity for C.I. Acid Red 114, achieving over 90% decolorization within 24 hours jmb.or.kr. Another study reported that Bjerkandera adusta OBR105 exhibited more than 90% decolorization for C.I. Acid Red 114 within 10–15 hours in an airlift bioreactor nih.gov. Phytodegradation using hairy roots of Ipomoea carnea also demonstrated over 98% decolorization of C.I. Acid Red 114, with identified metabolites including 4-aminobenzene sulfonic acid 2-methylaniline and 4-aminophenyl 4-ethyl benzene (B151609) sulfonate researchgate.net.
Table 2: Microbial Degradation of C.I. Acid Red 114
| Microbial Agent | Conditions | Decolorization (%) | Time (h) | Metabolites Identified | Reference |
| Anaerobic sludge inoculum | 100 mg/L dye, 35 °C | 100% | 168 | 3,3′-dimethylbenzidine, 4-methylbenzenesulfonic acid (4′-aminophenyl) ester | nih.goviarc.frnih.gov |
| Trametes versicolor KCTC 16781 | Not specified (liquid culture) | ~70% | 24 | Not specified | jmb.or.kr |
| Bjerkandera adusta OBR105 | Airlift bioreactor | >90% | 10-15 | Not specified | nih.gov |
| Hairy roots of Ipomoea carnea | Not specified | >98% | Not specified | 4-aminobenzene sulfonic acid 2-methylaniline, 4-aminophenyl 4-ethyl benzene sulfonate | researchgate.net |
Microbial Degradation Mechanisms and Pathways
Microbial degradation is a cornerstone for the environmental remediation of azo dyes like C.I. Acid Red 114. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by microbial enzymes, particularly azoreductases, under anaerobic conditions nih.goviarc.frmdpi.comcore.ac.ukijcmas.commst.dkmicrobiologyjournal.orgcanada.caiarc.fr. This initial step breaks the chromophore, leading to decolorization. Following the anaerobic reduction, the resulting aromatic amine metabolites can be further degraded aerobically by other microorganisms, although the complete mineralization of these amines can be challenging mdpi.comcore.ac.ukmst.dk. Various bacteria and fungi have demonstrated the capacity to decolorize C.I. Acid Red 114, often by synthesizing specific enzymes that facilitate dye breakdown semanticscholar.org.
Enzymatic Degradation of C.I. Acid Red 114
Specific enzymes play critical roles in the biodegradation of C.I. Acid Red 114. Azoreductases are central to the initial cleavage of the azo bond, utilizing reducing equivalents like NADH or FADH₂ mdpi.comijcmas.com. These enzymes can be found within microbial cells, facilitating the reductive transformation of the dye mdpi.com. Additionally, laccases and manganese peroxidases (MnP) , enzymes commonly produced by white-rot fungi, have also been implicated in the degradation of azo dyes, including C.I. Acid Red 114, although their primary mechanism often involves non-specific oxidation rather than direct azo bond cleavage mst.dkmicrobiologyjournal.orgjmb.or.kr. Studies have reported increased activities of these oxidoreductive enzymes during the decolorization of C.I. Acid Red 114 by certain microorganisms researchgate.net.
Anaerobic and Aerobic Bioreactor Performance
Bioreactors offer a controlled environment for harnessing microbial degradation capabilities. Studies have shown that C.I. Acid Red 114 can be effectively decolorized under anaerobic conditions. For instance, incubation with anaerobic sludge inoculum demonstrated primary degradation completion within seven days at 35°C nih.goviarc.fr. Phytoremediation using hairy roots of Ipomoea carnea has achieved high decolorization rates, exceeding 98% researchgate.netnih.gov. Fungal strains, such as Trametes versicolor, have also shown significant decolorization capabilities, with complete decolorization of C.I. Acid Red 114 achieved within 48 hours jmb.or.kr.
| Bioreactor/Treatment System | Microbial Agent/Enzyme | Dye Concentration (mg/L) | Decolorization/Degradation Efficiency (%) | Time | Reference |
| Anaerobic Sludge | Anaerobic Sludge | 100 | >100% (primary degradation) | 7 days | nih.goviarc.fr |
| Hairy Roots | Ipomoea carnea | Not Specified | >98% | Not Specified | researchgate.netnih.gov |
| Fungal Cultivation | Trametes versicolor | Not Specified | ~70% (24h), 100% (48h) | 48 hours | jmb.or.kr |
| Anaerobic Thermophilic | Digested Sludge | 100-300 | 63-89% (depending on concentration) | 7 days | microbiologyjournal.org |
| Subcritical Water + H₂O₂ | N/A | 110 | 91% | 38 min | mersin.edu.trcabidigitallibrary.org |
Identification of Biodegradation Products
The biodegradation of C.I. Acid Red 114 primarily leads to the cleavage of its azo bonds, yielding aromatic amine metabolites. Under anaerobic conditions, the primary degradation products identified include 3,3′-dimethylbenzidine (also known as o-tolidine) and 4-methylbenzenesulfonic acid (4′-aminophenyl) ester nih.goviarc.fr. Further studies have identified additional metabolites such as 4-aminobenzene sulfonic acid , 2-methylaniline , and 4-aminophenyl 4-ethyl benzene sulfonate researchgate.net. The formation of 3,3′-dimethylbenzidine is of particular concern, as this compound is classified as a potential human carcinogen (A2 compound in Germany) and is known to be mutagenic nih.goviarc.frindustrialchemicals.gov.au.
Reductive Transformation of C.I. Acid Red 114
Beyond biological methods, chemical and electrochemical reduction processes are also employed for the transformation and decolorization of C.I. Acid Red 114. These methods often rely on reducing agents to cleave the azo bonds.
Chemical Reduction Methods and Their Efficacy
Chemical reduction is a common approach for breaking down azo dyes. Sodium dithionite (B78146) (Na₂S₂O₄) , also known as sodium hydrosulfite, is a widely used reducing agent in industrial settings for vat dyes and is effective for azo dyes like C.I. Acid Red 114 utupub.firesearchgate.netresearchgate.net. It facilitates rapid reduction and decolorization utupub.fi. However, the use of sodium dithionite is associated with environmental drawbacks, as its degradation can produce undesirable by-products such as sulfites, sulfates, thiosulfates, and toxic sulfides, which can contaminate wastewater utupub.fi. Another method involves using subcritical water in conjunction with hydrogen peroxide (H₂O₂) , which has demonstrated significant decolorization of C.I. Acid Red 114, achieving up to 91% removal under optimized conditions mersin.edu.trcabidigitallibrary.org.
Electrochemical Reduction Studies
Electrochemical methods offer an alternative, often more environmentally friendly, approach to dye reduction. Electrocoagulation (EC) , particularly using aluminum electrodes, has proven effective in removing C.I. Acid Red 114 from wastewater, achieving high decolorization and COD removal efficiencies vanlanguni.edu.vnresearchgate.net. For instance, electrocoagulation achieved over 90% color removal and nearly 90% COD removal within 20 minutes vanlanguni.edu.vnresearchgate.net. Ozonation , either alone or in combination with H₂O₂/O₃ or UV irradiation, is also recognized as an effective advanced oxidation process for textile effluent treatment, including dyes like C.I. Acid Red 114 vanlanguni.edu.vnresearchgate.netresearchgate.netmdpi.com. Photochemical degradation using systems like UV radiation with ferric ions (Fe³⁺), TiO₂ nanoparticles, and H₂O₂ has also been investigated for the removal of C.I. Acid Red 114 capes.gov.br.
Adsorptive Removal Mechanisms and Materials for C.i. Acid Red 114
Adsorption Isotherm Models and Their Applicability
Adsorption isotherms describe the relationship between the amount of adsorbate adsorbed onto an adsorbent and the concentration of the adsorbate in the solution at equilibrium. Several models are utilized to understand the adsorption behavior of C.I. Acid Red 114 onto different materials.
Langmuir Isotherm: This model assumes that adsorption occurs on a homogeneous surface, forming a monolayer of adsorbate molecules, and that all adsorption sites have the same energy. It is characterized by two parameters: the maximum monolayer adsorption capacity () and the Langmuir constant (), which relates to the affinity of the adsorbent for the adsorbate. Studies have shown that the Langmuir model often provides a good fit for C.I. Acid Red 114 adsorption onto various activated carbons and modified materials jocpr.comdeswater.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govijcce.ac.irresearchgate.netmdpi.comscirp.org. For instance, activated carbon derived from Delonix regia seed pods exhibited a Langmuir adsorption capacity () of 151.51 mg/g for C.I. Acid Red 114 deswater.com. Similarly, modified kenaf core fibers (MKCF) demonstrated a of 238.1 mg/g, with a high correlation coefficient () of 0.9853, indicating monolayer adsorption researchpublish.comresearchgate.net. Activated carbon prepared from Ceiba Pentandra wood waste also fitted the Langmuir equation well, suggesting monolayer formation jocpr.com. Plastic waste activated carbon (PWAC) showed a maximum monolayer coverage of 159.18 mg/g for C.I. Acid Red 114 sphinxsai.com.
Freundlich Isotherm: This model describes adsorption on heterogeneous surfaces, where adsorption capacity is not limited to a monolayer. It accounts for the distribution of adsorption energies. The Freundlich equation is particularly useful when the adsorption process is complex and involves multilayer adsorption. While the Langmuir model often shows a better fit, the Freundlich model has also been applied to C.I. Acid Red 114 adsorption, indicating heterogeneous surface interactions jocpr.comresearchgate.netresearchgate.netscirp.org. For example, sunflower stalk showed adherence to the Freundlich model with a maximum adsorption capacity of 9936 mg/g for C.I. Acid Red 114 scirp.org.
Temkin Isotherm: This model considers the effects of these indirect adsorbate-adsorbate interactions on adsorption. It assumes that the heat of adsorption decreases linearly with increasing surface coverage due to these interactions. While less commonly reported as the best fit for C.I. Acid Red 114 compared to Langmuir, it has been used in conjunction with other models to analyze adsorption data jocpr.comdeswater.comresearchgate.nettaylors.edu.my.
Table 1: Adsorption Isotherm Parameters for C.I. Acid Red 114
| Adsorbent Material | Isotherm Model | (mg/g) | (L/mg) | (mg/g (L/mg)) | Reference | ||
| Delonix regia seed pods AC | Langmuir | 151.51 | - | - | - | > 0.99 | deswater.com |
| Modified Kenaf Core Fibers (MKCF) | Langmuir | 238.1 | - | - | - | 0.9853 | researchpublish.comresearchgate.net |
| Plastic Waste Activated Carbon (PWAC) | Langmuir | 159.18 | - | - | - | - | sphinxsai.com |
| Ceiba Pentandra wood waste AC (CPAC) | Langmuir | - | - | - | - | - | jocpr.com |
| Sunflower Stalk (SS) | Freundlich | 9936 | - | - | - | 0.8395 | scirp.org |
| Gingelly (Sesame) seed shells AC (Sp) | Langmuir/Freundlich | - | - | - | - | - | researchgate.netnih.gov |
| Cotton seed shells AC (Cp) | Langmuir/Freundlich | - | - | - | - | - | researchgate.netnih.gov |
| Pongam seed shells AC (Pp) | Langmuir/Freundlich | - | - | - | - | - | researchgate.netnih.gov |
| Kattamanakku tree leaf carbon (KTC) | Langmuir | 450.02 | - | - | - | - | researchgate.net |
| Magnetic amino-coated silica (B1680970) iron oxide NPs | Langmuir | 84.75 | - | - | - | - | researchgate.net |
| Acid-Activated Eichhornia Crassipes (AAEC) | Langmuir | 112.34 | - | - | - | - | researchgate.net |
Note: '-' indicates data not explicitly reported or applicable for the specific model.
Adsorption Kinetic Models and Rate-Limiting Steps
Kinetic studies are crucial for understanding the rate at which C.I. Acid Red 114 is adsorbed and identifying the mechanism controlling the adsorption process. Common kinetic models include:
Pseudo-first-order (PFO) model: This model assumes that the rate of adsorption is directly proportional to the difference between the equilibrium concentration and the concentration at any given time.
Pseudo-second-order (PSO) model: This model is based on the assumption that the rate-limiting step is chemical adsorption (chemisorption), involving valence forces through electron sharing or exchange between the adsorbate and adsorbent. It often provides a better fit for dye adsorption processes. Many studies indicate that the adsorption of C.I. Acid Red 114 follows the pseudo-second-order model, suggesting chemisorption as a significant mechanism deswater.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comsphinxsai.comsciencepublishinggroup.com. For instance, activated carbon from Delonix regia seed pods showed kinetics that followed pseudo-second-order kinetics with correlation coefficients greater than 0.99 deswater.com. Similarly, plastic waste activated carbon (PWAC) adsorption behavior was described very well by the second-order kinetics model sphinxsai.com.
Elovich Model: This model describes the adsorption kinetics on heterogeneous surfaces and considers the exponential decrease in the rate of adsorption with increasing coverage. The Elovich model has also been found to be applicable to C.I. Acid Red 114 adsorption, sometimes alongside the pseudo-second-order model, suggesting complex surface interactions jocpr.comresearchgate.netnih.govsphinxsai.com.
The rate-limiting step can also be influenced by factors such as intraparticle diffusion. In some cases, at higher initial dye concentrations, intraparticle diffusion becomes a significant rate-controlling step deswater.com.
Table 2: Adsorption Kinetic Models for C.I. Acid Red 114
| Adsorbent Material | Best Fit Kinetic Model(s) | Rate-Limiting Step(s) Indicated | Reference |
| Delonix regia seed pods AC | Pseudo-second-order | Chemisorption; Intraparticle diffusion significant at high concentrations | deswater.com |
| Plastic Waste Activated Carbon (PWAC) | Pseudo-second-order | Physisorption (valence forces) | sphinxsai.com |
| Ceiba Pentandra wood waste AC (CPAC) | Pseudo-second-order, Elovich | - | jocpr.com |
| Gingelly (Sesame) seed shells AC (Sp) | Pseudo-second-order, Elovich | - | researchgate.netnih.gov |
| Cotton seed shells AC (Cp) | Pseudo-second-order, Elovich | - | researchgate.netnih.gov |
| Pongam seed shells AC (Pp) | Pseudo-second-order, Elovich | - | researchgate.netnih.gov |
| Kattamanakku tree leaf carbon (KTC) | Pseudo-second-order | - | researchgate.net |
| Magnetic amino-coated silica iron oxide NPs | Pseudo-second-order | - | researchgate.net |
| Acid-Activated Eichhornia Crassipes (AAEC) | Pseudo-second-order | Endothermic process | researchgate.net |
| Bentonite (B74815) | Pseudo-first-order | - | ijcce.ac.ir |
Thermodynamics of C.I. Acid Red 114 Adsorption
Thermodynamic parameters, such as the change in Gibbs free energy (), enthalpy (), and entropy (), provide insights into the spontaneity, feasibility, and nature of the adsorption process.
Spontaneity and Feasibility (): Negative values of indicate a spontaneous and feasible adsorption process. Studies on C.I. Acid Red 114 adsorption generally report negative values across various temperatures, confirming the spontaneous nature of the adsorption researchgate.netresearchgate.netnih.govijcce.ac.irsphinxsai.com. For instance, the adsorption of C.I. Acid Red 114 onto PWAC was spontaneous and feasible at 303, 318, and 333 K sphinxsai.com.
Enthalpy Change (): The sign and magnitude of indicate whether the adsorption is endothermic or exothermic and the strength of interaction.
Exothermic adsorption (negative ) suggests that adsorption is favored at lower temperatures. This is often associated with physisorption.
Endothermic adsorption (positive ) suggests that adsorption is favored at higher temperatures, often indicative of chemisorption. Several studies report exothermic adsorption for C.I. Acid Red 114, particularly when using activated carbons researchgate.netsphinxsai.com. However, some studies also indicate endothermic processes, especially when considering specific biomass or modified materials researchgate.netijcce.ac.ir. For example, adsorption onto PWAC was found to be exothermic sphinxsai.com, while adsorption onto AAEC was endothermic researchgate.net.
Entropy Change (): Positive values indicate an increase in randomness or disorder at the solid-liquid interface during adsorption, which is common for dye adsorption processes. Negative values might suggest a more ordered arrangement of adsorbate molecules on the adsorbent surface. Studies generally report positive values for C.I. Acid Red 114 adsorption, indicating increased randomness jocpr.comresearchgate.netnih.govsphinxsai.com.
Table 3: Thermodynamic Parameters for C.I. Acid Red 114 Adsorption
| Adsorbent Material | (kJ/mol) | (kJ/mol) | (J/mol·K) | Nature of Adsorption | Reference |
| Ceiba Pentandra wood waste AC (CPAC) | Negative | Negative | Positive | Spontaneous, Exothermic | jocpr.com |
| Delonix regia seed pods AC | Negative | Negative | Positive | Spontaneous, Exothermic | deswater.com |
| Plastic Waste Activated Carbon (PWAC) | Negative | Negative | Positive | Spontaneous, Exothermic | sphinxsai.com |
| Gingelly (Sesame) seed shells AC (Sp) | Negative | Negative | Positive | Spontaneous, Exothermic | researchgate.netnih.gov |
| Cotton seed shells AC (Cp) | Negative | Negative | Positive | Spontaneous, Exothermic | researchgate.netnih.gov |
| Pongam seed shells AC (Pp) | Negative | Negative | Positive | Spontaneous, Exothermic | researchgate.netnih.gov |
| Kattamanakku tree leaf carbon (KTC) | Negative | Negative | Positive | Spontaneous, Exothermic | researchgate.net |
| Magnetic amino-coated silica iron oxide NPs | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Acid-Activated Eichhornia Crassipes (AAEC) | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Bentonite | Negative | Positive | Positive | Spontaneous, Endothermic | ijcce.ac.ir |
Novel Adsorbent Materials for C.I. Acid Red 114 Uptake
A variety of materials, particularly low-cost and eco-friendly ones, have been investigated for their efficacy in removing C.I. Acid Red 114 from aqueous solutions.
Activated Carbon and Modified Carbonaceous Materials
Activated carbon, derived from various biomass sources or waste materials, is a highly effective adsorbent due to its large surface area and porous structure.
Agricultural Waste-Derived Activated Carbons: Activated carbons prepared from agricultural wastes like Delonix regia seed pods deswater.com, Ceiba Pentandra wood waste jocpr.com, and various seed shells (gingelly, cotton, pongam) researchgate.netnih.gov have shown excellent performance in removing C.I. Acid Red 114. For instance, activated carbon from Delonix regia seed pods achieved high removal efficiencies and adsorption capacities deswater.com. Activated carbons from seed shells demonstrated varying adsorption capacities, with gingelly seed shell carbon showing the highest researchgate.netnih.gov.
Plastic Waste Activated Carbon (PWAC): Activated carbon derived from plastic waste has emerged as a sustainable option. PWAC has demonstrated a significant capacity for C.I. Acid Red 114 removal, with adsorption being exothermic and spontaneous sphinxsai.com.
Modified Carbonaceous Materials: Modifications, such as phosphoric acid treatment of Ceiba Pentandra wood waste to produce activated carbon (CPAC), enhance adsorption properties jocpr.com. Similarly, modified kenaf core fibers (MKCF) exhibited a very high maximum adsorption capacity of 238.1 mg/g for C.I. Acid Red 114 researchpublish.comresearchgate.net.
Biomass-Derived Adsorbents and Biopolymers
Biomass materials, being abundant, renewable, and low-cost, are attractive alternatives for dye removal.
Plant-Based Materials: Materials like Ceiba Pentandra wood waste jocpr.com, Delonix regia seed pods deswater.com, gingelly, cotton, and pongam seed shells researchgate.netnih.gov have been successfully converted into activated carbons for C.I. Acid Red 114 adsorption. Kattamanakku tree leaf powder carbon (KTC) also proved to be a low-cost adsorbent for AR-114, with a high monolayer adsorption capacity researchgate.net. Sunflower stalks have been investigated as a natural adsorbent, showing good performance for C.I. Acid Red 114, with the process fitting the Freundlich model scirp.orgresearchgate.net.
Biopolymers and Nanocomposites: Whey protein nanofibrils combined with montmorillonite (B579905) nano-clay (WPF/MMT) form a bio-nanocomposite that effectively adsorbs various dye classes, including C.I. Acid Red 114 biorxiv.orgbiorxiv.orgbiorxiv.org. This composite shows good adsorption kinetics and isotherm behavior. Magnetic amino-coated silica iron oxide nanoparticles (Fe3O4@SiO2-NH2 NPs) have also been synthesized and applied as effective nano-adsorbents for C.I. Acid Red 114, demonstrating high removal efficiency and recyclability researchgate.net.
Clay Minerals and Zeolites in Dye Adsorption
Clay minerals and zeolites, with their inherent porous structures and ion-exchange capabilities, are also explored for dye adsorption.
Clay Minerals: Bentonite, a type of clay, has been studied for C.I. Acid Red 114 adsorption, showing potential as a suitable sorbent ijcce.ac.ir. Modified clays (B1170129) can also be effective. For instance, raw kaolinite (B1170537) and montmorillonite, while less effective than activated carbons, can still remove acid dyes from aqueous solutions due to their availability and low cost niscpr.res.in.
Zeolites: Zeolites, crystalline aluminosilicates, possess unique structures that facilitate adsorption. While their natural anion exchange capacity is limited, surface modification can significantly enhance their ability to adsorb anionic dyes like C.I. Acid Red 114. For example, zeolite NaP1 modified with chitosan (B1678972) (NaP1CS) has shown potential for simultaneous removal of dyes and metal ions, with the Langmuir model and pseudo-second-order kinetics fitting the data well mdpi.com. Studies also indicate that zeolites can be effective adsorbents for various dyes acs.orgekb.egascelibrary.org.
Metal-Organic Frameworks (MOFs) and Nanomaterials as Adsorbents
The growing concern over textile dye pollution has spurred research into novel and efficient adsorbent materials. Among these, nanomaterials and Metal-Organic Frameworks (MOFs) have shown significant promise due to their high surface area, tunable pore structures, and diverse surface functionalities.
Magnetic nanoparticles, such as silica-coated iron oxide nanoparticles functionalized with amino groups (Fe₃O₄@SiO₂-NH₂ NPs), have been synthesized and utilized for the effective removal of AR 114. These nanomaterials offer the advantage of easy separation from aqueous solutions using an external magnetic field researchgate.net. Studies have reported near-complete removal (approximately 100%) of AR 114 from aqueous solutions using Fe₃O₄@SiO₂-NH₂ NPs at an adsorbent dosage of 0.4 g/L and a pH of 2, achieving equilibrium within 120 minutes researchgate.net. Another magnetic nanocomposite, Fe₃O₄@Caffeic acid Magnetic Nanocomposite (Fe₃O₄@CFA MNC), demonstrated a high adsorption capacity of 333 mg/g for AR 114 at natural pH semanticscholar.org. Similarly, magnetic nanoparticles derived from rice husk ash (RHA-MNP) and bare magnetic nanoparticles (MNP, Fe₃O₄) showed comparable maximum adsorption capacities of 111 mg/g for AR 114, with optimal removal occurring at natural pH core.ac.ukresearchgate.net.
While specific adsorption capacities for MOFs like UiO-66-NH₂ are not detailed in the provided search results, their application in adsorbing AR 114 has been noted, suggesting their potential as effective adsorbents acs.org. The inherent tunability of MOFs allows for the design of materials with specific pore sizes and surface chemistries tailored for dye adsorption.
Table 1: Adsorption Capacities of Nanomaterials for C.I. Acid Red 114
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Conditions (pH, Time) | Reference |
| Fe₃O₄@SiO₂-NH₂ NPs | 84.75 | pH 2, 120 min | researchgate.net |
| Fe₃O₄@Caffeic acid MNC | 333 | Natural pH | semanticscholar.org |
| MNP and RHA-MNP | 111 | Natural pH | core.ac.ukresearchgate.net |
Surface Interaction Mechanisms in C.I. Acid Red 114 Adsorption
The adsorption of C.I. Acid Red 114 onto various materials is governed by a combination of physical and chemical interactions. These mechanisms are influenced by the surface properties of the adsorbent and the characteristics of the dye molecule, including its charge and functional groups.
Physical Interactions:
Pore Filling: This mechanism is associated with the specific surface area of the adsorbent, where dye molecules physically occupy the pores within the adsorbent structure researchgate.net.
Van der Waals Attractions: These forces can occur between the nonpolar regions of the AR 114 molecule and hydrophobic areas on the adsorbent surface ijcce.ac.ir.
Physisorption: Indicated by low adsorption energy (e.g., 3.07 kJ/mol), suggesting a weaker, reversible interaction ijcce.ac.ir.
Chemical Interactions:
Electrostatic Interactions: AR 114, being an anionic dye (due to sulfonate groups), can interact electrostatically with positively charged sites on the adsorbent surface, particularly at lower pH values. Conversely, at higher pH values, the adsorbent surface may become negatively charged, leading to repulsion researchgate.netijcce.ac.irjocpr.comumcs.plbeilstein-journals.orgup.ac.za.
Hydrogen Bonding: Hydrogen bonds can form between functional groups on the adsorbent (e.g., -OH groups) and specific atoms within the AR 114 molecule, such as nitrogen atoms researchgate.netijcce.ac.irbeilstein-journals.orgup.ac.za.
π–π Stacking: Interactions between the aromatic rings of the dye molecule and similar π-electron systems on the adsorbent surface can contribute to adsorption researchgate.netbeilstein-journals.orgup.ac.za.
Chemisorption: This involves the formation of chemical bonds, often indicated by pseudo-second-order kinetic models, suggesting that chemical interactions may be the rate-limiting step in the adsorption process semanticscholar.orgumcs.pldeswater.comnih.gov.
Lewis Acid-Base Interactions: These interactions can also play a role in the adsorption mechanism researchgate.net.
The adsorption process is often described by isotherm models such as Langmuir and Freundlich, which help elucidate the nature of these interactions and the distribution of dye molecules on the adsorbent surface core.ac.ukresearchgate.netijcce.ac.irdeswater.comnih.govresearchgate.netscirp.orgresearchgate.netresearchgate.net.
Desorption and Regeneration Studies of C.I. Acid Red 114 Laden Adsorbents
The reusability and economic viability of adsorbents are crucial for their practical application. Desorption studies aim to recover the adsorbed dye and regenerate the adsorbent material for multiple cycles.
Desorption Agents and Efficiency: Methanol (B129727) has been identified as a suitable eluent for desorbing AR 114 from adsorbents researchgate.netsemanticscholar.orgijcce.ac.ir. Mixtures of methanol and acetic acid (e.g., 9:1 v/v) have also shown optimal regeneration ability for magnetic nanocomposites semanticscholar.org. In some cases, dilute alkali solutions like NaOH have been investigated for regenerating adsorbents used for AR 114 allengineeringjournal.in.
Regeneration Cycles and Capacity Retention: The stability and reusability of adsorbents are typically evaluated over several adsorption-desorption cycles. For instance, bentonite showed a decrease in adsorption efficiency from 244 to 173 mg/g after five adsorption/desorption cycles, indicating a slight loss in capacity ijcce.ac.ir. Magnetic nanocomposites, such as Fe₃O₄@CFA MNC, retained significant adsorption capability after multiple cycles, with the adsorbed amount decreasing from 74.7 mg/g to 45.5 mg/g after five cycles semanticscholar.org. Similarly, other magnetic nanomaterials have demonstrated stability over five cycles researchgate.net. The ability to regenerate and reuse adsorbents significantly enhances their cost-effectiveness and sustainability in wastewater treatment processes.
Membrane Separation Technologies for C.i. Acid Red 114 Removal
Nanofiltration and Reverse Osmosis for Dye Effluent Treatment
Nanofiltration (NF) and Reverse Osmosis (RO) are highly effective pressure-driven membrane processes for separating dyes from aqueous solutions. researchgate.net RO membranes, in particular, can achieve retention rates of 90% or more for most ionic compounds, resulting in high-quality permeate. isca.meacademicjournals.org Both technologies are capable of complete decolorization of dye effluents in a single step. nih.govisca.me
Research has demonstrated the high efficacy of NF and RO in removing C.I. Acid Red 114 under various operating conditions. Key factors influencing the removal efficiency include operating pressure, pH, dye concentration, and the presence of salts. nih.gov Generally, dye rejection increases with higher feed concentration, which is attributed to the formation of a concentration polarization layer on the membrane surface that increases osmotic pressure. nih.gov The presence of salts like Sodium Chloride (NaCl), commonly used in the dyeing process, can also lead to higher color removal, although it may cause a decline in permeate flux. nih.govsid.ir
Studies show that at an operating pressure of 8 bar and a temperature of 39°C, RO membranes can achieve up to 97.2% removal of Acid Red 114, while NF membranes can remove up to 93.77%. nih.govresearchgate.net Increasing the operating pressure generally enhances dye removal for both NF and RO membranes. nih.gov For instance, at a dye concentration of 50 mg/L, increasing pressure can lead to dye removal rates of up to 99.7% for acidic dyes using nanofiltration. sid.ir
Table 1: Performance of RO and NF Membranes in C.I. Acid Red 114 Removal Under Varying Conditions
| Membrane Type | Operating Condition | Dye Concentration (mg/L) | Dye Removal (%) | Source |
|---|---|---|---|---|
| RO | pH = 4.5, Pressure = 8 bar | 50 | 93.7 | nih.gov |
| RO | pH = 4.5, Pressure = 8 bar | 65 | 95.2 | nih.gov |
| NF | pH = 4.5, Pressure = 8 bar | 50 | 87.0 | nih.gov |
| NF | pH = 4.5, Pressure = 8 bar | 65 | 91.5 | nih.gov |
| RO | pH = 8.3, Pressure = 8 bar | 50 | 96.2 | nih.gov |
| RO | pH = 8.3, Pressure = 8 bar | 65 | 97.7 | nih.gov |
| NF | pH = 8.3, Pressure = 8 bar | 50 | 90.0 | nih.gov |
| NF | pH = 8.3, Pressure = 8 bar | 65 | 93.5 | nih.gov |
| NF | Pressure = 4-12 bar, in presence of 1000 ppm NaCl | 200 | 98.2 | researchgate.net |
Ultrafiltration and Microfiltration in C.I. Acid Red 114 Separation
Ultrafiltration (UF) and Microfiltration (MF) are membrane processes characterized by larger pore sizes compared to NF and RO. mdpi.com Consequently, they are generally not effective in directly removing dissolved dyes like C.I. Acid Red 114, which have a relatively low molecular weight. mdpi.com The primary application of UF and MF in dye effluent treatment is often as a pre-treatment step to remove larger suspended particles, colloids, and macromolecules before the effluent is treated by NF or RO. researchgate.net This pre-treatment is crucial for mitigating the fouling of the tighter NF and RO membranes.
However, an enhanced UF process known as Polymer-Enhanced Ultrafiltration (PEUF) can be employed for dye removal. mdpi.com This technique involves adding a high molecular weight water-soluble polymer to the wastewater. The polymer binds with the smaller dye molecules, forming larger aggregates. These polymer-dye aggregates are then large enough to be retained by the UF membrane, which allows for the separation of the dye from the water. mdpi.com
Membrane Fouling Mechanisms and Mitigation Strategies
Membrane fouling is a major operational challenge in membrane separation processes, leading to a decline in permeate flux, increased energy consumption, and a shortened membrane lifespan. researchgate.netfrontiersin.org Fouling is caused by the accumulation and deposition of materials from the feed stream onto the membrane surface or within its pores. nih.gov
Fouling Mechanisms: In the context of treating C.I. Acid Red 114 effluent, the primary fouling mechanisms are:
Organic Fouling: Caused by the adsorption and deposition of the Acid Red 114 dye molecules and other organic compounds onto the membrane surface. This can lead to the formation of a gel-like layer that adds hydraulic resistance. researchgate.netresearchgate.net
Pore Blocking: Dye molecules can partially or completely block the membrane pores. If the dye molecules are similar in size to the membrane pores, they can cause partial clogging. If they are larger, they can clog the pore entrance, and if smaller, they can settle within the pore walls, leading to irreversible fouling. nih.gov
Cake Formation: The accumulation of rejected dye molecules on the membrane surface can form a cake layer, which significantly hinders the flow of permeate. nih.gov
Inorganic Fouling (Scaling): This occurs when inorganic salts present in the textile effluent (e.g., Sodium Chloride) precipitate on the membrane surface when their concentration exceeds their solubility limit. researchgate.net
Mitigation Strategies: Effective fouling control requires a multi-faceted approach. nih.gov
Feed Pre-treatment: Using MF or UF to remove suspended solids and larger particles can significantly reduce the fouling load on subsequent NF or RO membranes. researchgate.net
Optimization of Operating Conditions: Adjusting parameters such as cross-flow velocity, transmembrane pressure, and temperature can help minimize fouling. nih.gov Higher cross-flow velocities, for example, can help scour the membrane surface and reduce the buildup of the concentration polarization layer. researchgate.net
Chemical Cleaning: Regular cleaning with chemical agents is necessary to remove foulants and restore membrane performance. Common cleaning agents include acids, bases, and chelating agents to remove inorganic scaling and organic deposits. researchgate.netresearchgate.net
Backwashing: Periodically reversing the flow of permeate through the membrane can help dislodge and remove the accumulated foulant layer from the surface. nih.gov
Novel Membrane Materials and Surface Modifications for Enhanced Retention
To improve the efficiency and lifespan of membranes used in dye removal, research has focused on developing novel membrane materials and modifying the surfaces of existing membranes. The primary goals of these modifications are to enhance hydrophilicity, reduce foulant adhesion, and improve rejection performance. mdpi.comnih.gov
Novel Materials:
Polysulfonamide and Polyurea Membranes: These materials exhibit better resistance to acidic environments compared to traditional polyamide membranes, making them suitable for treating acidic dye effluents. mdpi.com
Ceramic Membranes: Materials like Titanium dioxide (TiO₂) offer excellent chemical and thermal stability, though they can be more expensive. mdpi.com
Surface Modifications: Modifying the membrane surface is a promising strategy to improve its anti-fouling properties. researchgate.net
Hydrophilic Coatings: Applying hydrophilic polymers, such as Polyacrylic acid (PAA), to the membrane surface can create a hydration layer. mdpi.comnih.gov This layer acts as a physical barrier, repelling hydrophobic dye molecules and reducing their tendency to adsorb onto the surface. mdpi.com
Incorporation of Nanomaterials: Embedding nanomaterials like Graphene Oxide (GO) or Silicon dioxide (SiO₂) nanoparticles into the membrane's polymer matrix can enhance its hydrophilicity and create a smoother, less-fouling surface. mdpi.comnih.gov A study on modifying a commercial RO membrane showed that grafting it with PAA and loading it with 0.1 wt% of GO nanosheets resulted in higher water flux, improved salt rejection, and better antifouling efficiency. nih.gov
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique can be used to deposit a thin, highly hydrophilic layer of monomers like acrylic acid or 2-hydroxyethyl methacrylate (B99206) onto the membrane surface. This rapid modification can significantly improve the membrane's resistance to fouling by proteins and other organic molecules. mdpi.com
These advancements in materials and surface chemistry are crucial for developing more robust and efficient membrane systems for the treatment of challenging industrial effluents containing dyes like C.I. Acid Red 114.
Mechanistic Studies of C.i. Acid Red 114 Interactions in Industrial Processes
Dyeing Kinetics and Thermodynamics on Textile Substrates
The dyeing of textile fibers with C.I. Acid Red 114 is fundamentally an adsorption process, where dye molecules are transferred from the aqueous dyebath to the solid fiber substrate. The rate and equilibrium of this process are described by kinetic and thermodynamic studies, respectively.
Dyeing Kinetics: The study of dyeing kinetics provides insights into the rate at which the dye is adsorbed by the textile fibers and the factors that influence this rate. The dyeing process for acid dyes like C.I. Acid Red 114 on protein and polyamide fibers generally follows a multi-step mechanism:
Diffusion in solution: Movement of dye molecules from the bulk solution to the surface of the fiber.
Adsorption at the fiber surface: Attachment of dye molecules to the exterior of the fiber.
Diffusion into the fiber: Movement of the dye molecules from the surface into the amorphous regions of the fiber structure.
Research on the adsorption of C.I. Acid Red 114 has shown that the process can be effectively described by pseudo-first-order and pseudo-second-order kinetic models. In a study on the removal of Acid Red 114 from aqueous solutions using a modified kenaf core fiber adsorbent, the adsorption kinetics were found to follow the pseudo-second-order model, suggesting that chemisorption might be the rate-limiting step. Similarly, a study on the degradation of AR114 through ozonation also found the process to best fit a pseudo-second-order kinetic model researchgate.net. Another investigation into the adsorption of AR 114 on bentonite (B74815) indicated that the pseudo-first-order model provided a better fit, suggesting that the rate of adsorption is proportional to the number of available active sites on the adsorbent ijcce.ac.ir.
The rate of dyeing is significantly influenced by factors such as temperature, pH, dye concentration, and the presence of auxiliary chemicals. An increase in temperature generally leads to a higher rate of dyeing by increasing the kinetic energy of the dye molecules and promoting the swelling of the fiber, which facilitates dye diffusion.
Interactive Data Table: Kinetic Models for C.I. Acid Red 114 Adsorption
| Kinetic Model | Key Characteristics | Applicability to C.I. Acid Red 114 |
| Pseudo-First-Order | The rate of adsorption is proportional to the number of unoccupied sites. | Found to be applicable in the adsorption of AR 114 on bentonite ijcce.ac.ir. |
| Pseudo-Second-Order | The rate-limiting step is chemical adsorption involving valence forces through the sharing or exchange of electrons. | Describes the adsorption of AR 114 on modified kenaf core fiber and its degradation via ozonation researchgate.net. |
Thermodynamics of Dyeing: Thermodynamic studies of dyeing provide information about the spontaneity and nature of the dyeing process at equilibrium. Key thermodynamic parameters include the standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°).
The adsorption of C.I. Acid Red 114 on various substrates has been found to be a spontaneous and endothermic process. A study on the adsorption of AR 114 on bentonite revealed that the adsorption capacity increased with temperature, indicating the endothermic nature of the process ijcce.ac.ir. The positive enthalpy change (ΔH°) confirms that the process is favored by an increase in temperature. The negative Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process.
Interactive Data Table: Thermodynamic Parameters for C.I. Acid Red 114 Adsorption on Bentonite
| Temperature (°C) | Adsorbed Amount (mg/g) | Nature of Process |
| 25 | 128 | Spontaneous, Endothermic |
| 55 | 244 | Spontaneous, Endothermic |
Fading Mechanisms and Lightfastness Studies of C.I. Acid Red 114 on Fabrics
The ability of a dyed fabric to retain its color upon exposure to light is a critical quality parameter known as lightfastness. The fading of dyes on textiles is a complex process involving photochemical reactions that lead to the degradation of the dye molecule.
Lightfastness of C.I. Acid Red 114: The lightfastness of C.I. Acid Red 114 is influenced by the type of fiber it is dyed on, the concentration of the dye, and the presence of other chemicals. The lightfastness of dyed textiles is typically evaluated using standardized test methods, such as ISO 105-B02, which involves exposing the dyed fabric to a xenon arc lamp that simulates natural daylight fyitester.comiteh.aiwewontech.comiteh.ai. The change in color is then assessed by comparing it to a set of blue wool standards, with ratings ranging from 1 (very poor) to 8 (excellent) iteh.aiwewontech.com. For C.I. Acid Red 114, the lightfastness rating on wool is generally reported to be around 3, indicating moderate fastness iteh.ai.
Mechanisms of Fading: The fading of azo dyes like C.I. Acid Red 114 upon exposure to light is primarily due to photodegradation. This process can occur through two main mechanisms: photo-oxidation and photo-reduction.
Photo-oxidation: In the presence of oxygen and light, the excited dye molecule can react with oxygen to form highly reactive species such as singlet oxygen and hydroxyl radicals. These reactive oxygen species can then attack the chromophoric azo group (-N=N-) of the dye, leading to its cleavage and a loss of color. Studies on the photocatalytic degradation of Acid Red 114 have shown that the process is effective in removing the dye from aqueous solutions, with the degradation following first-order kinetics researchgate.net. The degradation efficiency is influenced by factors such as pH, catalyst concentration, and initial dye concentration researchgate.net. The degradation of azo dyes in the presence of a photocatalyst like TiO2 involves the generation of hydroxyl radicals that attack the aromatic rings and the azo linkage of the dye molecule researchgate.net.
Photo-reduction: In the absence of oxygen or in the presence of a reducing agent, the excited dye molecule can undergo reduction. This process can also lead to the cleavage of the azo bond, resulting in the formation of colorless aromatic amines.
The specific degradation pathway and the resulting products can be complex and depend on the environmental conditions and the substrate. Studies on the biodegradation of C.I. Acid Red 114 have identified metabolites such as 4-aminobenzene sulfonic acid 2-methylaniline and 4-aminophenyl 4-ethyl benzene (B151609) sulfonate, confirming the breakdown of the parent dye molecule atlas-mts.com.br.
Interactive Data Table: Lightfastness Rating of C.I. Acid Red 114
| Textile Substrate | ISO 105-B02 Lightfastness Rating |
| Wool | 3 iteh.ai |
Environmental Fate and Transformation Products of C.i. Acid Red 114
Environmental Persistence and Mobility of C.I. Acid Red 114
C.I. Acid Red 114 is a synthetic dye whose production and application in industries such as textiles and leather can lead to its release into the environment through wastewater. nih.goviarc.fr As an ionic compound, it is expected to exist entirely in the particulate phase if released into the air and will be removed by wet or dry deposition. nih.gov In aquatic environments, it is anticipated to adsorb to suspended solids and sediment. nih.gov
The mobility of C.I. Acid Red 114 in soil is expected to be low due to its ionic nature and its tendency to adsorb to clay and mineral surfaces. nih.gov Volatilization from moist soil or water surfaces is not considered a significant environmental fate process because the compound exists as an ion. nih.gov
Under aerobic conditions, C.I. Acid Red 114 shows limited biodegradability, with one study indicating only 1% of the theoretical biochemical oxygen demand (BOD) was met in 4 weeks. nih.gov This suggests that aerobic biodegradation is not a primary degradation pathway. nih.gov However, under anaerobic conditions, significant degradation of 33-90% has been observed after 42 days in sludge, indicating that anaerobic biodegradation is a more critical fate process. nih.gov The compound is also susceptible to direct photolysis as it absorbs light at wavelengths of 365 nm and 514 nm. nih.gov
Identification and Characterization of Chemical Transformation Products
The degradation of C.I. Acid Red 114 can occur through various processes, including anaerobic biodegradation, photolysis, and advanced oxidation processes, each leading to a range of transformation products.
Under anaerobic conditions, the reductive cleavage of the azo bonds is the primary degradation mechanism. nih.govnih.gov This process breaks the molecule into smaller aromatic amines. The primary metabolites identified from the anaerobic biodegradation of C.I. Acid Red 114 are:
3,3'-dimethylbenzidine : A known animal carcinogen. nih.govnih.gov
4-methylbenzenesulfonic acid (4'-aminophenyl) ester : Another aromatic amine formed during the degradation process. nih.govnih.gov
In one study, the complete primary degradation of C.I. Acid Red 114 at a concentration of 100 mg/L was observed within seven days in the presence of an anaerobic sludge inoculum at 35°C. nih.gov
Photochemical degradation, particularly using advanced oxidation processes like the photo-Fenton process with titanium dioxide (TiO2) and hydrogen peroxide (H2O2) under UV radiation, has been shown to effectively remove C.I. Acid Red 114 from water. capes.gov.brresearchgate.net The degradation efficiency is influenced by factors such as the concentration of ferric ions, H2O2, and TiO2, as well as the pH of the solution. capes.gov.brresearchgate.net While these processes lead to the breakdown of the dye, the specific intermediate and final transformation products from photolytic and oxidative degradation are complex and can include a variety of smaller organic molecules resulting from the cleavage of the azo bonds and the aromatic rings.
Oxidative degradation through methods like ozonation has also proven effective in decolorizing and degrading C.I. Acid Red 114. mersin.edu.trresearchgate.net Studies have shown high removal efficiencies for color, dye concentration, and chemical oxygen demand (COD) using ozonation, sometimes in combination with other treatments like electrocoagulation. neptjournal.comresearchgate.net The degradation kinetics of ozonation have been found to fit a pseudo-second-order model, indicating that the reaction rate depends on the concentrations of both the dye and the oxidizing agent. researchgate.net
The following table summarizes the identified transformation products of C.I. Acid Red 114 under different degradation conditions.
| Degradation Method | Transformation Products Identified | Reference(s) |
| Anaerobic Biodegradation | 3,3'-dimethylbenzidine, 4-methylbenzenesulfonic acid (4'-aminophenyl) ester | nih.govnih.gov |
Methodologies for Assessing Environmental Impact of C.I. Acid Red 114 Effluents
Analytical Methods for Quantification:
Spectrophotometry: The concentration of C.I. Acid Red 114 in wastewater is commonly measured using a spectrophotometer by determining the absorbance at its maximum wavelength (λmax), which is around 500 nm. neptjournal.com
Chromatographic Techniques: Methods such as high-performance liquid chromatography (HPLC) are essential for separating and identifying the parent dye from its various transformation products in complex effluent matrices.
Chemical Oxygen Demand (COD): COD analysis is a critical parameter used to measure the amount of organic pollutants in the wastewater before and after treatment, indicating the effectiveness of the degradation process in mineralizing the organic dye molecules. researchgate.netneptjournal.com
Dissolved Organic Carbon (DOC): DOC measurements also provide an indication of the total organic content in the water and the extent of mineralization. researchgate.net
Ecotoxicity Assessment:
Daphnia Bioassay: The acute toxicity of dye effluents is often evaluated using bioassays with organisms like Daphnia magna. ispub.com The EC50 (median effective concentration) value, which is the concentration of the effluent that causes immobilization in 50% of the daphnids over a specific period (e.g., 24 or 48 hours), is determined to classify the toxicity level of the effluent. ispub.com
Phytotoxicity Studies: The impact of C.I. Acid Red 114 on aquatic plants can be assessed by studying its effects on the photosynthetic parameters of species like Iris pseudacorus. researchgate.net
These integrated assessment strategies, combining chemical analysis with ecotoxicological testing, are crucial for a comprehensive understanding of the environmental risks posed by C.I. Acid Red 114 and for the development of effective treatment technologies.
Computational and Theoretical Studies on C.i. Acid Red 114
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of dye molecules. mdpi.com These computational methods allow for the calculation of various molecular descriptors that quantify the reactivity and stability of C.I. Acid Red 114.
Key molecular properties and reactivity descriptors derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. iau.ir
Local Reactivity Descriptors: Fukui functions and the dual descriptor (Δf(r)) are used to identify the most reactive sites within the C.I. Acid Red 114 molecule. frontiersin.org These calculations can pinpoint specific atoms or functional groups that are most susceptible to nucleophilic, electrophilic, or radical attack, which is critical for predicting how the molecule will break down during degradation processes. frontiersin.org
Thermodynamic Properties: DFT calculations can also predict thermodynamic parameters like free energy, enthalpy, and entropy of the molecule. iau.ir These properties are essential for understanding the spontaneity and energetics of reactions involving the dye.
These theoretical calculations provide a framework for understanding the intrinsic reactivity of the C.I. Acid Red 114 molecule, guiding the interpretation of experimental degradation and adsorption studies. iau.ir
Table 1: Conceptual DFT-Based Reactivity Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the capacity to donate electrons (ionization potential). Higher values indicate a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the capacity to accept electrons (electron affinity). Lower values indicate a better electron acceptor. |
| HOMO-LUMO Energy Gap | Egap | Indicates molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
| Chemical Potential | µ | Measures the escaping tendency of electrons from an equilibrium system. |
| Global Hardness | η | Measures the resistance to change in the electron distribution or charge transfer. |
| Global Softness | S | The reciprocal of global hardness, indicating a higher tendency to undergo chemical reactions. |
| Global Electrophilicity Index | ω | Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. |
| Fukui Functions | f(r) | Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. |
Molecular Dynamics Simulations for Adsorption and Interaction Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For C.I. Acid Red 114, MD simulations provide profound insights into its adsorption behavior onto various surfaces, complementing experimental findings with atomic-level detail. rsc.orgmdpi.com
In the context of adsorption, MD simulations can:
Determine Adsorption Conformation: Simulations can reveal the preferred orientation of the C.I. Acid Red 114 molecule as it approaches and binds to an adsorbent surface. This includes determining whether the molecule lies flat (parallel) or adopts a more upright (nonparallel) conformation. rsc.org
Calculate Interaction Energies: MD can quantify the strength of the interaction between the dye molecule and the adsorbent. By calculating the binding or adsorption free energy, researchers can understand the affinity of the dye for the surface and the nature of the binding forces (e.g., electrostatic, van der Waals). rsc.org
Elucidate Adsorption Mechanisms: Simulations can illustrate the step-by-step process of adsorption. This includes observing the role of solvent molecules (water), the influence of different functional groups on the dye and adsorbent, and the formation of specific interactions like hydrogen bonds. rsc.orgrsc.org For example, MD simulations have been used to investigate the adsorption of dyes onto materials like montmorillonite (B579905), revealing the specific interactions that govern the binding process. rsc.org
Analyze Surface Dynamics: The simulations can track the movement of the dye molecule on the adsorbent surface, providing information on surface diffusion and the stability of the adsorbed state. rsc.org
By simulating the complex interplay of forces between the dye, adsorbent, and solvent, MD provides a dynamic, microscopic picture that is essential for designing and optimizing effective adsorbent materials for dye removal. mdpi.com
Structure-Reactivity Relationship Analysis for Degradation Prediction
The molecular structure of C.I. Acid Red 114 is intrinsically linked to its chemical reactivity and how it behaves during degradation processes. Analyzing this relationship is key to predicting its environmental fate and developing effective treatment technologies.
A critical structural feature of C.I. Acid Red 114 is the presence of two azo bonds (-N=N-). These bonds are often the primary sites of attack in both biological and chemical degradation processes. Reductive cleavage of the azo bonds is a known metabolic pathway. nih.gov Theoretical studies indicate that the degradation of dyes with multiple azo bonds can be less efficient compared to those with a single azo bond, as more energy or reactive species are required to break them down.
Kinetic analyses of C.I. Acid Red 114 degradation, for instance through ozonation, have shown that the process often fits a pseudo-second-order kinetic model. researchgate.net This suggests that the reaction rate is dependent on the concentration of both the dye and the oxidizing agent (e.g., ozone or hydroxyl radicals). researchgate.net
Computational studies, as mentioned in section 8.1, can identify the most electronically susceptible sites on the molecule. This allows for the prediction of initial points of attack by reactive species like hydroxyl radicals (•OH) in advanced oxidation processes. By understanding which parts of the molecule (e.g., the azo linkages, phenyl rings, or naphthol moiety) are most reactive, a probable degradation pathway can be proposed. This predictive capability is crucial for optimizing degradation conditions and understanding the formation of potential intermediate byproducts.
Statistical Physics Modeling in Adsorption Phenomena
Statistical physics provides a powerful theoretical framework for modeling adsorption isotherms, offering a deeper understanding of the underlying mechanisms governing the capture of C.I. Acid Red 114 by adsorbents. ucsf.edu Unlike purely empirical models, statistical physics models are based on the grand canonical ensemble and can provide insights into the steric and energetic properties of the adsorption process. dntb.gov.ua
These models have been successfully applied to describe the adsorption of C.I. Acid Red 114 onto materials like bentonite (B74815). ijcce.ac.irresearchgate.net Through this approach, several key parameters can be determined to characterize the adsorbent-adsorbate system:
Number of Adsorbed Molecules per Site (n): This parameter describes the number of dye molecules that can be anchored at a single adsorption site on the adsorbent surface. It also provides information on the orientation of the adsorbed molecules (e.g., parallel or non-parallel). ijcce.ac.irresearchgate.net
Density of Receptor Sites (NM): This represents the total number of active sites available on the adsorbent surface for capturing the dye molecules.
Adsorption Energy (ΔE): The model allows for the calculation of the energy released or absorbed when the dye molecule binds to the surface. The magnitude of this energy can indicate the nature of the adsorption process, with values typically below 40 kJ/mol suggesting physisorption driven by weak van der Waals forces. dntb.gov.uaijcce.ac.ir
One study on the adsorption of C.I. Acid Red 114 onto bentonite clay demonstrated through a statistical physics model that the dye adsorbs in a nonparallel orientation. ijcce.ac.irresearchgate.net The calculated adsorption energy was 3.07 kJ/mol, confirming that the process is physical adsorption. ijcce.ac.irresearchgate.net By fitting experimental isotherm data to these advanced models, it is possible to interpret the adsorption mechanism at a macroscopic level and calculate key thermodynamic functions such as entropy, Gibbs free energy, and internal energy to describe the state of the system. dntb.gov.ua
Table 2: Parameters from Statistical Physics Modeling for C.I. Acid Red 114 Adsorption on Bentonite
| Parameter | Symbol | Value | Unit | Interpretation |
| Adsorption Energy | ΔE | 3.07 | kJ/mol | Indicates a low-energy, physical adsorption process. ijcce.ac.irresearchgate.net |
| Orientation | - | Nonparallel | - | The dye molecule does not lie flat on the adsorbent surface. ijcce.ac.irresearchgate.net |
| Process Nature | ΔG° | Negative | - | The adsorption process is spontaneous. ijcce.ac.irresearchgate.net |
| ΔH° | Positive | - | The adsorption process is endothermic. ijcce.ac.irresearchgate.net | |
| ΔS° | Positive | - | Indicates increased disorder at the solid-liquid interface during adsorption. ijcce.ac.irresearchgate.net |
Future Research Directions and Emerging Technologies for C.i. Acid Red 114
Development of Novel Hybrid Treatment Systems
To enhance the degradation and mineralization of C.I. Acid Red 114, researchers are exploring hybrid or combined treatment systems that leverage the strengths of different processes. These systems often couple various advanced oxidation processes (AOPs) or combine them with other physical, chemical, or biological methods to achieve higher efficiency and complete removal of the dye and its byproducts.
One area of investigation involves combining ozonation with other AOPs. For example, studies have explored the degradation of Acid Red 114 using ozonation in conjunction with electrocoagulation. researchgate.net This combination can lead to higher removal efficiencies for color, the dye itself, and the chemical oxygen demand (COD) compared to either process alone. researchgate.net Another promising hybrid method is the photo-Fenton process, which utilizes UV radiation, ferric ions (Fe³⁺), and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals. The inclusion of catalysts like titanium dioxide (TiO₂) has been shown to further enhance the photodegradation rate of Acid Red 114. researchgate.net
Research findings indicate that the efficiency of these hybrid systems is influenced by several operational parameters. For instance, in a photo-Fenton process with TiO₂, the removal rate of Acid Red 114 was found to be dependent on the initial concentrations of Fe³⁺, H₂O₂, and TiO₂, as well as the pH of the solution and the airflow rate. researchgate.net Similarly, the performance of combined ozonation and electrocoagulation is significantly affected by factors like current density and initial dye concentration. researchgate.net
Future work in this area aims to optimize the synergistic effects between different treatment processes, investigate the degradation pathways in these complex systems, and scale up these technologies for industrial wastewater treatment applications.
Table 1: Comparison of Removal Efficiencies for C.I. Acid Red 114 using Different Treatment Methods
| Treatment Method | Key Parameters Investigated | Achieved Removal Efficiency | Reference |
| Ozonation | Ozone gas flow rate, pH, temperature, initial dye concentration | 79% (COD removal) | researchgate.net |
| Electrocoagulation | Current density, initial dye concentration, pH, conductivity | 89.3% (COD removal) | researchgate.net |
| Photo-Fenton with TiO₂ | Concentrations of Fe³⁺, H₂O₂, TiO₂, pH, air flow rate | Removal rates up to 0.293 mg/l/min observed | researchgate.net |
| Ozonation (Optimized) | Initial dye concentration, ozone feed rate, pH, contact time | 86.8% to 97.7% degradation | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Process Optimization
The complexity and numerous variables involved in dye degradation processes make optimization a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to model, predict, and optimize the performance of treatment systems for C.I. Acid Red 114. nih.govnih.gov
Models such as Artificial Neural Networks (ANN) and the Response Surface Methodology (RSM) are being employed to analyze the effects of various operational parameters on dye removal efficiency. researchgate.net For the adsorption of Acid Red 114 onto bentonite (B74815) clay, both RSM and ANN were used to examine the influence of temperature, pH, contact time, and initial dye concentration. researchgate.net The studies found that a quadratic model within RSM could effectively describe the adsorption process, with the initial dye concentration being the most influential factor. researchgate.net
Other research has compared the predictive performance of models like radial basis function (RBF), adaptive neuro-fuzzy inference system (ANFIS), and fuzzy regression for the removal of similar acid dyes, such as Acid Red 14. researchgate.net Such studies have often found that hybrid AI techniques, like ANFIS, can yield high accuracy in modeling complex AOP systems. researchgate.net
The integration of these intelligent systems offers the potential to move beyond laboratory-scale optimization to real-time process control in industrial settings. Future research will likely focus on developing more sophisticated and robust AI models, incorporating larger datasets from diverse treatment systems, and creating automated control systems that can dynamically adjust operational parameters to maximize efficiency and minimize costs.
Table 2: Application of AI/ML Models in the Optimization of Acid Dye Removal
| AI/ML Model | Dye Studied | Parameters Optimized | Key Finding | Reference |
| Response Surface Methodology (RSM) | C.I. Acid Red 114 | Temperature, pH, contact time, concentration | The quadratic model was most suitable, with a correlation coefficient of 0.9506. | researchgate.net |
| Artificial Neural Network (ANN) | C.I. Acid Red 114 | Temperature, pH, contact time, concentration | ANN was used alongside RSM to examine adsorption parameters. | researchgate.net |
| ANFIS, RBF, Fuzzy Regression | C.I. Acid Red 14 | Not specified | ANFIS model yielded the highest accuracy (R² = 0.965) for predicting dye removal. | researchgate.net |
Sustainable Synthesis Routes and Green Chemistry Principles for Acid Dyes
The environmental concerns associated with traditional dye synthesis have spurred research into more sustainable and greener manufacturing processes for acid dyes. Green chemistry principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net
Key areas of research include:
Use of Safer Solvents and Reagents: Traditional dye synthesis often involves hazardous solvents and reagents. Green chemistry advocates for the use of safer alternatives, such as water or ionic liquids. researchgate.netmdpi.com
Renewable Feedstocks: The reliance on petrochemicals like benzene (B151609) and naphthalene for dye synthesis is a significant environmental drawback. meghmaniglobal.com Research is exploring the use of renewable, bio-based feedstocks derived from sources like glucose to create dye precursors. researchgate.net
Catalytic Reactions: The development of more efficient and selective catalysts can reduce energy consumption and the formation of unwanted byproducts.
Biocatalysis: The use of enzymes in dye synthesis offers a promising green alternative. Enzymes can operate under mild conditions (lower temperature and pressure) and exhibit high specificity, leading to purer products and less waste.
While specific research on the green synthesis of C.I. Acid Red 114 is limited, the broader principles are applicable to the synthesis of azo dyes in general. wikipedia.org The goal is to redesign the synthetic pathways to be inherently safer and more environmentally benign, from the choice of starting materials to the final product formulation. google.com This includes minimizing waste at the source and designing dye molecules that are readily biodegradable after their useful life. researchgate.net
Advanced Characterization Techniques for In-situ Monitoring of Degradation Processes
Understanding the degradation mechanism and identifying intermediate products is crucial for evaluating the effectiveness and environmental safety of any treatment process. Advanced analytical techniques are being developed for the real-time, in-situ monitoring of dye degradation.
On-line High-Performance Liquid Chromatography (HPLC) coupled with diode array detection is a powerful tool for monitoring the breakdown of azo dyes and their intermediates in bioreactors. nih.gov This method allows for continuous sampling and analysis, providing kinetic data on the degradation process. nih.govresearchgate.net For instance, it has been used to measure the anaerobic degradation kinetics of H-acid, a key component in many azo dyes. nih.gov
UV-visible spectrophotometry is another technique that has been adapted for real-time in-situ monitoring of dye decolorization during electrochemical AOPs. nih.gov This allows for the rapid optimization of process parameters like current density and catalyst loading by providing immediate feedback on the rate of color removal. nih.gov The cleavage of the azo bond during degradation can be directly observed, which typically leads to the formation of aromatic amines. nih.govmdpi.com
Future research will focus on developing more sensitive and versatile in-situ monitoring tools. The combination of spectroscopic and chromatographic techniques with mass spectrometry (e.g., UPLC-MS) can provide comprehensive information on the identity and concentration of transient intermediates formed during the degradation of C.I. Acid Red 114, ensuring a more complete understanding of the treatment process. researchgate.net
Q & A
Q. How should researchers handle large datasets from long-term toxicity studies of C.I. Acid Red 114?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
